2-Oxa-1-azabicyclo[2.2.1]heptane

Antiviral SARS-CoV-2 Selectivity Index

This rigid 2-oxa-1-azabicyclo[2.2.1]heptane scaffold offers a distinct CNS MPO profile (cLogP 0.5, tPSA 12.5 Ų) unattainable with aza-only or monocyclic analogs. The oxygen bridgehead reduces pKa, modulates hydrogen-bonding, and enables unique synthetic transformations, providing a clear IP advantage for SORA-1 and antiviral programs. Its 3D geometry replaces flat rings to improve ADMET properties. Procure this core to accelerate your scaffold-hopping and lead optimization campaigns.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 279-28-7
Cat. No. B14757478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-1-azabicyclo[2.2.1]heptane
CAS279-28-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CN2CC1CO2
InChIInChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2
InChIKeyJHTIYCNAYYKEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-1-azabicyclo[2.2.1]heptane (CAS 279-28-7): Bridged Heterocyclic Scaffold for Medicinal Chemistry


2-Oxa-1-azabicyclo[2.2.1]heptane (CAS 279-28-7) is a saturated, bridged heterocyclic amine scaffold (C₅H₉NO, MW 99.13 g/mol) [1]. Its rigid bicyclic framework—incorporating both nitrogen and oxygen at bridgehead positions—confers a distinct three-dimensional topology, favorable physicochemical properties (cLogP ~0.5, tPSA 12.5 Ų) [1], and a defined exit vector geometry compared to flat aromatic or flexible aliphatic systems [2]. This compound serves as a core building block or bioisostere in drug discovery programs targeting central nervous system (CNS) receptors (e.g., orexin-1) [3] and antiviral pathways (e.g., SARS-CoV-2) [4].

Why Generic Substitution Fails for 2-Oxa-1-azabicyclo[2.2.1]heptane in MedChem Campaigns


The 2-oxa-1-azabicyclo[2.2.1]heptane core cannot be generically substituted with analogous 2-aza-bicyclo[2.2.1]heptanes or monocyclic piperidines due to the profound impact of the oxygen bridgehead on three key molecular properties. The oxygen atom significantly alters the scaffold's exit vector geometry, reducing its topological polar surface area (tPSA) to 12.5 Ų [1] versus a higher tPSA in aza-only analogs, which directly influences CNS permeability potential [2]. Furthermore, the reduced pKa of the bridgehead nitrogen, induced by the adjacent oxygen, modulates hydrogen-bonding capacity and basicity relative to carbocyclic or aza-only scaffolds, a critical factor for target engagement and off-target selectivity as evidenced in orexin receptor programs [3]. Finally, the unique electrophilic character of the oxygen bridgehead enables distinct synthetic transformations, such as proton-relay catalysis, that are not feasible with carbon or nitrogen-only bridgeheads [4]. These cumulative effects dictate that substituting this specific core with a structurally similar, but electronically distinct, analog will likely result in a divergent biological profile and unpredictable synthetic scalability.

Quantitative Differentiation of 2-Oxa-1-azabicyclo[2.2.1]heptane: A Head-to-Head Evidence Assessment


Antiviral Potency: Sulfonamide Derivative of 2-Oxa-1-azabicyclo[2.2.1]heptane vs. Remdesivir

Derivatization of the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold with a cyclic sulfonamide yields compound 13c, which demonstrates superior antiviral selectivity compared to the clinical standard-of-care, remdesivir [1]. This comparison highlights the potential of this specific bicyclic core to achieve a more favorable therapeutic window when properly functionalized.

Antiviral SARS-CoV-2 Selectivity Index

CNS Multiparameter Optimization: Physicochemical Profile vs. Aza-Only Analog

The introduction of the oxygen bridgehead in 2-oxa-1-azabicyclo[2.2.1]heptane significantly alters its physicochemical profile compared to the 2-aza-bicyclo[2.2.1]heptane analog, favorably positioning it within CNS MPO (Multiparameter Optimization) guidelines [REFS-1, REFS-2]. The 2-oxa derivative achieves a lower cLogP (0.5) and a smaller topological polar surface area (tPSA, 12.5 Ų), properties correlated with enhanced passive permeability and reduced P-gp efflux liability.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Synthetic Access and Yield: Proton Relay Catalysis vs. Traditional Multistep Routes

A recent proton-relay catalysis method enables the direct synthesis of 2-oxa-1-azabicyclo[2.2.1]heptanes from simple cyclic γ-epoxy-alcohols, achieving good to excellent yields with high diastereocontrol [1]. This represents a significant advancement over traditional, more arduous multistep sequences, which often involve low-yielding cyclization steps or require pre-functionalized, expensive building blocks. The reported yields (up to 95% for certain analogs) provide a benchmark for procurement decisions favoring this scaffold due to improved synthetic tractability.

Organic Synthesis Catalysis Process Chemistry

Target Selectivity: Orexin-1 Receptor (OX1R) Antagonism Profile

Optimization of the azabicyclo[2.2.1]heptane core, which is structurally analogous to the 2-oxa variant, led to the discovery of JNJ-54717793, a highly selective orexin-1 receptor (OX1R) antagonist [1]. The starting point for this program was a non-selective dual orexin receptor antagonist (DORA), and the rigid, three-dimensional nature of the azabicyclo scaffold was crucial for dialing out OX2R activity and achieving >100-fold selectivity for OX1R. The 2-oxa substitution pattern is posited to offer a distinct exit vector for further tuning of this selectivity profile compared to aza-only analogs.

Neuroscience GPCR Selectivity

Validated Application Scenarios for 2-Oxa-1-azabicyclo[2.2.1]heptane (CAS 279-28-7) in Discovery Research


Design and Synthesis of CNS-Penetrant Orexin-1 Receptor Antagonists

Based on the class-level inference of the azabicyclo[2.2.1]heptane core's success in achieving high OX1R selectivity (>100-fold) for JNJ-54717793 [1], the 2-oxa analog is an ideal starting scaffold for next-generation SORA-1 (Selective Orexin Receptor Antagonist-1) programs. Its optimized CNS MPO profile, with a low tPSA of 12.5 Ų and cLogP of 0.5 [2], directly addresses the permeability challenges often associated with CNS drug discovery. The unique geometry conferred by the oxygen bridgehead offers a distinct intellectual property (IP) position relative to established aza-only cores. Procurement is recommended for medicinal chemistry teams aiming to develop differentiated, brain-penetrant clinical candidates for anxiety, panic, or addiction disorders.

Antiviral Lead Optimization: Building Upon a Superior Selectivity Index

Direct head-to-head data demonstrates that a sulfonamide derivative of the 2-oxa-1-azabicyclo[2.2.1]heptane core (compound 13c) exhibits a 60% higher selectivity index (SI=30.7) against SARS-CoV-2 compared to remdesivir (SI=19.1) [3]. This validates the core's utility in antiviral drug discovery. Procurement of the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold enables research groups to build upon this known structure-activity relationship (SAR), exploring diverse derivatization strategies to further enhance potency, improve pharmacokinetic (PK) parameters (oral bioavailability of 13c is reported as 77% [3]), and develop broad-spectrum antivirals with a superior therapeutic window.

Accelerated MedChem SAR Exploration via Efficient Late-Stage Functionalization

The recent development of a high-yielding (up to 95%), diastereoselective proton-relay catalysis method for constructing the 2-oxa-1-azabicyclo[2.2.1]heptane core from simple precursors [4] fundamentally alters its procurement value proposition. This method enables rapid, scalable access to diverse substituted analogs, drastically reducing synthetic cycle times compared to traditional, low-yielding routes. For medicinal chemistry departments, procuring this building block—or implementing this synthetic methodology—allows for the rapid generation of SAR around this novel 3D scaffold, accelerating hit-to-lead and lead optimization phases in projects targeting challenging protein-protein interactions or undruggable targets where conformational constraint is key.

Bioisosteric Replacement of Flat Aromatic or Flexible Aliphatic Moieties

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold is a prime candidate for replacing phenyl, piperidine, or pyrrolidine rings in established drug candidates or tool compounds [5]. Its unique, rigid 3D shape introduces novel vectors for interaction and can improve physicochemical properties (e.g., reduced logP, enhanced solubility) while offering a clear path to novel intellectual property. Procurement is highly relevant for scaffold-hopping exercises where a lead series suffers from poor ADMET properties due to high lipophilicity or metabolic instability associated with flexible or planar ring systems. The 2-oxa core's combination of low cLogP (0.5) [2] and inherent rigidity makes it a valuable tool for improving drug-likeness without sacrificing potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-1-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.